Hexyl 4-(trifluoroacetyl)benzoate
Description
Properties
CAS No. |
78126-13-3 |
|---|---|
Molecular Formula |
C15H17F3O3 |
Molecular Weight |
302.29 g/mol |
IUPAC Name |
hexyl 4-(2,2,2-trifluoroacetyl)benzoate |
InChI |
InChI=1S/C15H17F3O3/c1-2-3-4-5-10-21-14(20)12-8-6-11(7-9-12)13(19)15(16,17)18/h6-9H,2-5,10H2,1H3 |
InChI Key |
IHMVGGGGGHDICD-UHFFFAOYSA-N |
SMILES |
CCCCCCOC(=O)C1=CC=C(C=C1)C(=O)C(F)(F)F |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=C(C=C1)C(=O)C(F)(F)F |
Synonyms |
hexyl p-trifluoroacetylbenzoate hexyl-4-trifluoroacetylbenzoate hexyl-p-trifluoroacetylbenzoate |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The target molecule, this compound, can be deconstructed into two primary components:
-
4-(Trifluoroacetyl)benzoic acid : Aromatic carboxylic acid bearing a trifluoroacetyl group at the para position.
-
1-Hexanol : A straight-chain alcohol serving as the esterifying agent.
The critical challenge lies in introducing the trifluoroacetyl moiety onto the benzoic acid framework, a transformation complicated by the electron-withdrawing nature of the carboxylic acid group.
Synthesis of 4-(Trifluoroacetyl)benzoic Acid
Friedel-Crafts Acylation with Trifluoroacetic Anhydride
While Friedel-Crafts acylation is a classical method for introducing acyl groups, the electron-deficient nature of benzoic acid derivatives limits reactivity. Alternative strategies involve protecting the carboxylic acid group as a methyl ester to temporarily deactivate the ring. For example:
-
Methyl benzoate undergoes Friedel-Crafts acylation with trifluoroacetic anhydride in the presence of AlCl₃, yielding methyl 4-(trifluoroacetyl)benzoate.
-
Hydrolysis of the methyl ester under basic conditions (e.g., NaOH/EtOH) produces 4-(trifluoroacetyl)benzoic acid.
Key Limitations :
-
Low regioselectivity due to competing meta substitution.
-
Harsh reaction conditions may degrade the trifluoroacetyl group.
Oxidation of 4-(Trifluoromethyl)benzaldehyde
A more reliable route involves the oxidation of 4-(trifluoromethyl)benzaldehyde to 4-(trifluoromethyl)benzoic acid, followed by conversion to the trifluoroacetyl derivative. Source describes a high-yield oxidation protocol using Cu(OAc)₂·H₂O and Co(OAc)₂·4H₂O under oxygen atmosphere:
Procedure :
-
4-(Trifluoromethyl)benzaldehyde (1 mmol) is combined with Cu(OAc)₂·H₂O (0.3 mol%) and Co(OAc)₂·4H₂O (0.3 mol%) in water.
-
The mixture is stirred at 70°C under O₂ for 1 hour, achieving 99% yield of 4-(trifluoromethyl)benzoic acid.
Post-Oxidation Modification :
The trifluoromethyl group is oxidized to trifluoroacetyl using strong oxidizing agents like KMnO₄ in acidic media, though this step requires careful optimization to prevent over-oxidation.
Esterification of 4-(Trifluoroacetyl)benzoic Acid with 1-Hexanol
Acid-Catalyzed Fischer Esterification
Traditional Fischer esterification employs sulfuric acid as a catalyst, enabling reversible ester formation. For this compound:
-
4-(Trifluoroacetyl)benzoic acid (1 eq) and 1-hexanol (3 eq) are refluxed in toluene with H₂SO₄ (1 mol%).
-
Water removal via Dean-Stark trap shifts equilibrium toward ester formation.
Electrochemical Esterification
Source reports an innovative electrochemical method for synthesizing hexyl benzoate derivatives. Adapting this protocol:
-
Reaction Setup : Graphite electrodes (1 cm × 5 cm) in acetonitrile/methanol (1:1) with tetrabutylammonium fluoride (TBAF, 0.1 eq).
-
Substrates : 4-(Trifluoroacetyl)benzaldehyde (2 mmol) and 1-hexanol (4 mmol).
-
Conditions : 5 V applied for 5 hours at 300–400 mA/cm².
Advantages :
-
Avoids stoichiometric acids or coupling agents.
-
Ambient temperature operation reduces energy costs.
Coupling-Agent-Mediated Esterification
The Royal Society of Chemistry protocol (Source) utilizes coupling agents for ester synthesis:
-
Reagents : 4-(Trifluoroacetyl)benzoic acid (1.5 mmol), 1-hexanol (1.5 mmol), DCC (1.65 mmol), DMAP (0.15 mmol).
-
Procedure :
-
Reactants are dissolved in dichloromethane and stirred at 25°C for 12 hours.
-
Precipitated dicyclohexylurea is filtered, and the crude product is purified via flash chromatography (hexane/ethyl acetate).
-
Comparative Analysis of Synthetic Methods
| Method | Catalyst/Conditions | Yield | Reaction Time | Scalability |
|---|---|---|---|---|
| Fischer Esterification | H₂SO₄, reflux | 60–75% | 12–24 h | Moderate |
| Electrochemical | TBAF, 5 V, 25°C | 77% | 5 h | High |
| Coupling Agent (DCC/DMAP) | DCC/DMAP, 25°C | 85–90% | 12 h | Low |
Key Insights :
-
Electrochemical methods offer rapid, green synthesis but require specialized equipment.
-
Coupling agents achieve high yields but generate stoichiometric waste.
Industrial-Scale Considerations from Patent Literature
Q & A
Basic Question: What are the optimal synthetic routes for Hexyl 4-(trifluoroacetyl)benzoate, and how can reaction efficiency be improved?
Methodological Answer:
The synthesis typically involves esterification of 4-(trifluoroacetyl)benzoic acid with hexanol under acidic or catalytic conditions. Key steps include:
- Esterification : Use of coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to activate the carboxylic acid .
- Catalysis : Lewis acids (e.g., BF₃·Et₂O) enhance trifluoroacetyl group stability during reaction .
- Purification : Column chromatography or recrystallization ensures high purity (>95%), critical for downstream applications .
Note: Replace hexanol with alternative alcohols (e.g., heptyl) to study chain-length effects on physicochemical properties .
Basic Question: How can this compound be analyzed for purity and structural confirmation?
Methodological Answer:
- Reverse-Phase HPLC : Use a C18 column with mobile phase acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Retention time ~8.2 min under isocratic conditions .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular ion peak [M+H]⁺ at m/z 345.1 (calculated for C₁₅H₁₇F₃O₃) .
- NMR : ¹⁹F NMR detects trifluoroacetyl signals at δ -75 ppm; ¹H NMR resolves hexyl chain protons (δ 0.8–1.6 ppm) .
Advanced Question: How does the trifluoroacetyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
The electron-withdrawing trifluoroacetyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack. For example:
- Aminolysis : React with primary amines (e.g., benzylamine) in THF to yield amide derivatives; monitor by TLC for intermediate formation .
- Hydrolysis : Under basic conditions (NaOH/EtOH), the ester hydrolyzes to 4-(trifluoroacetyl)benzoic acid, with kinetics dependent on pH and temperature .
Contradiction Alert: Stability varies in protic vs. aprotic solvents; conflicting data on hydrolysis rates require controlled solvent screening .
Advanced Question: What experimental strategies resolve contradictions in toxicity profiles between in vitro and in vivo studies?
Methodological Answer:
- In Vitro/In Vivo Correlation : Use S. invicta (fire ant) models to compare contact toxicity (LD₅₀) with mammalian cell cytotoxicity (e.g., HepG2 assays). Hexyl benzoate analogs show low acute toxicity but potential bioaccumulation risks .
- Metabolite Profiling : LC-MS/MS identifies metabolites like 4-(trifluoroacetyl)benzoic acid, which may explain discrepancies in toxicity mechanisms .
- Environmental Impact : Assess aquatic toxicity using Daphnia magna; note that hexyl derivatives lack OSHA hazards but may require ecotoxicological risk modeling .
Advanced Question: How can computational modeling predict the compound’s interactions with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model binding to cytochrome P450 enzymes (e.g., CYP3A4). The trifluoroacetyl group shows high affinity for hydrophobic active sites .
- MD Simulations : Analyze stability of enzyme-ligand complexes over 100 ns trajectories; validate with experimental IC₅₀ values from fluorescence-based assays .
- QSAR Models : Correlate hexyl chain length with logP (4.74) to predict membrane permeability and bioavailability .
Advanced Question: What methodologies address stability challenges during long-term storage?
Methodological Answer:
- Solid-State Stability : XRPD (X-ray powder diffraction) identifies polymorphic transitions. Store under nitrogen at -20°C to prevent hydrolysis .
- Accelerated Degradation Studies : Expose to 40°C/75% RH for 6 months; monitor degradation products via HPLC-MS. Trifluoroacetyl groups resist oxidation but are sensitive to UV light .
- Excipient Compatibility : Blend with cellulose derivatives to enhance shelf-life; DSC (differential scanning calorimetry) confirms no eutectic formation .
Advanced Question: How do structural analogs (e.g., ethyl or heptyl esters) compare in material science applications?
Methodological Answer:
- Thermal Analysis : TGA (thermogravimetric analysis) shows hexyl derivatives decompose at 220°C vs. 195°C for ethyl analogs, indicating higher thermal stability .
- Polymer Compatibility : Incorporate into polyesters via melt polycondensation; hexyl chains reduce crystallinity, enhancing flexibility (DSC data) .
- Surface Properties : Contact angle measurements reveal hexyl esters increase hydrophobicity (θ = 110°) compared to methyl analogs (θ = 85°) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
